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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist

of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its

water-soluble nature makes it a valuable tool for investigating the role of ionotropic glutamate

receptors in synaptic transmission and plasticity. By selectively blocking the fast component of

excitatory neurotransmission mediated by AMPA receptors, researchers can dissect the

molecular mechanisms underlying long-term potentiation (LTP) and long-term depression

(LTD), key cellular models of learning and memory. These application notes provide detailed

protocols and data for the effective use of CNQX disodium salt in studying synaptic plasticity.

Mechanism of Action
CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors,

preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the

influx of sodium ions into the postsynaptic neuron, thereby reducing or abolishing the excitatory

postsynaptic potential (EPSP). While highly selective for AMPA/kainate receptors, it is

important to note that at higher concentrations, CNQX can also act as an antagonist at the

glycine site of N-methyl-D-aspartate (NMDA) receptors.
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The following tables summarize the quantitative effects of CNQX disodium salt on various

parameters related to synaptic transmission and plasticity.

Parameter
Species/Prepa
ration

CNQX
Concentration

Effect Reference

AMPA Receptor

Activity (IC₅₀)
0.3 µM 50% inhibition [1]

Kainate Receptor

Activity (IC₅₀)
1.5 µM 50% inhibition [1]

NMDA Receptor

Glycine Site

(IC₅₀)

25 µM 50% inhibition [1]

Evoked EPSCs
VP Type 2

Neurons
10 µM Inhibition [1]

Sensory-evoked

Potentials
Rat Barrel Cortex 20 µM

Reduced to 8.8 ±

0.3% of control
[2]

Mossy Fibre LTP
Rat Hippocampal

Slices
10 mM

Blocked

induction
[3]

Spontaneous

IPSC Frequency

Rat Hippocampal

CA1

Interneurons

Not specified

Increased from

1.3 ± 0.5 Hz to

2.5 ± 0.8 Hz

[4]
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Condition
Synaptic
Plasticity
Measure

Magnitude of
Change
(Control)

Magnitude of
Change (with
CNQX)

Reference

High-Frequency

Stimulation

(HFS)

fEPSP Slope

(LTP)

~150-200% of

baseline

No significant

change from

baseline (LTP

blocked)

[3]

Paired Pulse

Low-Frequency

Stimulation (PP-

LFS)

fEPSP Slope

(LTD)

Depression of

synaptic

response

Induction

prevented (when

combined with

an mGlu receptor

antagonist)

[5]

Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in
Hippocampal Slices
This protocol describes how to use CNQX to confirm the AMPA receptor dependency of LTP

induction in the CA1 region of the hippocampus.

Materials:

CNQX disodium salt

Artificial cerebrospinal fluid (aCSF)

Hippocampal slices (e.g., from rat or mouse)

Electrophysiology setup for extracellular field potential recordings

Stimulating and recording electrodes

Procedure:
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Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices in ice-cold,

oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 30

minutes, and then maintain at room temperature.

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated

aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording

electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic

potentials (fEPSPs).

Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering

single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to

elicit an fEPSP that is 30-50% of the maximal response.

CNQX Application: For the experimental group, switch the perfusion to aCSF containing 10-

20 µM CNQX disodium salt. Allow the drug to equilibrate for at least 20 minutes. The fEPSP

should be significantly reduced or abolished, confirming AMPA receptor blockade.

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two

trains of 100 Hz for 1 second, separated by 20 seconds.

Post-Induction Recording: Following the HFS, continue to record fEPSPs for at least 60

minutes.

Washout (Optional): To confirm the reversibility of the CNQX block, perfuse the slice with

normal aCSF and monitor the recovery of the fEPSP.

Data Analysis: Compare the magnitude of the fEPSP slope after HFS in the control (no

CNQX) and CNQX-treated slices. In the presence of CNQX, HFS should fail to induce a

lasting potentiation of the fEPSP.

Protocol 2: Investigating the Role of AMPA Receptors in
Long-Term Depression (LTD)
This protocol outlines the use of CNQX in conjunction with other antagonists to dissect the

receptor contributions to LTD induction.

Materials:
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CNQX disodium salt

Metabotropic glutamate receptor (mGluR) antagonist (e.g., LY341495)

aCSF

Hippocampal slices

Electrophysiology setup

Procedure:

Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.

Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes.

Drug Application: Perfuse the slices with one of the following solutions:

Control: Normal aCSF

CNQX group: aCSF containing 10 µM CNQX disodium salt.

Combined blockade: aCSF containing 10 µM CNQX and an appropriate concentration of

an mGluR antagonist.

LTD Induction: Induce LTD using a paired-pulse low-frequency stimulation (PP-LFS) protocol

(e.g., 900 paired pulses at 1 Hz).

Post-Induction Recording: Record fEPSPs for at least 60 minutes following the LTD induction

protocol.

Data Analysis: Compare the degree of fEPSP depression in the different experimental

groups. The prevention of LTD induction by the combined application of CNQX and an

mGluR antagonist suggests a necessary role for both receptor types in this form of plasticity.

[5]
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Caption: Signaling pathway of AMPA receptor-mediated synaptic plasticity and its blockade by

CNQX.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1662576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Data Analysis

Prepare Hippocampal Slices

Slice Recovery

Establish Baseline fEPSP Recording
(20-30 min)

Apply CNQX (10-20 µM)
(20 min equilibration)

Induce LTP (HFS) or LTD (LFS)

Record Post-Induction fEPSP
(≥ 60 min)

Measure fEPSP Slope

Compare Control vs. CNQX Group

Click to download full resolution via product page

Caption: General experimental workflow for studying synaptic plasticity with CNQX.
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Important Considerations
Solubility and Stability: CNQX disodium salt offers improved water solubility compared to

CNQX free acid. Prepare fresh solutions for each experiment to ensure potency.

Concentration: A concentration of 10 µM is generally sufficient to fully block AMPA receptor-

mediated synaptic transmission. However, the optimal concentration may vary depending on

the specific preparation and experimental goals.

Off-Target Effects: Be mindful of the potential for CNQX to antagonize the glycine site of

NMDA receptors at higher concentrations (IC₅₀ ~25 µM).[1]

Effects on Inhibitory Transmission: Studies have shown that CNQX can paradoxically

increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in some

brain regions, an effect independent of its action on ionotropic glutamate receptors.[6] This

should be considered when interpreting results, especially in studies focused on network

activity.

By carefully considering these factors and utilizing the provided protocols, researchers can

effectively employ CNQX disodium salt to elucidate the intricate roles of AMPA and kainate

receptors in the dynamic processes of synaptic plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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